3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine
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Overview
Description
3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine is a synthetic purine nucleoside analog. This compound is notable for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies. Its structure includes a fluorine atom and an azido group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine typically involves multiple steps starting from D-ribose. The process includes methylation, benzoylation, bromination, de-bromination, acetylation, rearrangement, activation, and fluorination . Each step requires specific reagents and conditions, such as:
Methylation: Using methyl iodide and a base like sodium hydride.
Benzoylation: Employing benzoyl chloride in the presence of a base.
Bromination: Using bromine or N-bromosuccinimide.
De-bromination: Typically achieved with zinc dust and acetic acid.
Acetylation: Using acetic anhydride.
Rearrangement and Activation: Involving reagents like trifluoroacetic acid.
Fluorination: Using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the azido group.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA of rapidly dividing cells, leading to chain termination and apoptosis. The fluorine atom enhances its stability and binding affinity, while the azido group facilitates its incorporation into DNA .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-adenine (F-ara-A): Another fluorinated nucleoside analog with antitumor activity.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-cytidine (F-ara-C): Used in the treatment of certain leukemias.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-uridine (F-ara-U): Studied for its antiviral properties.
Uniqueness
3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine is unique due to its dual protective benzoyl groups, which enhance its stability and bioavailability. The combination of fluorine and azido groups also provides a distinct mechanism of action compared to other nucleoside analogs .
Properties
IUPAC Name |
[3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O7/c23-17-18(33-21(29)14-9-5-2-6-10-14)15(12-31-20(28)13-7-3-1-4-8-13)32-19(17)26-22(30)25-16(27)11-24-26/h1-11,15,17-19H,12H2,(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGXMUHAJPVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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